![molecular formula C₁₈H₁₉D₅O₃ B1140699 (8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol CAS No. 221093-38-5](/img/structure/B1140699.png)
(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol
Overview
Description
(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₁₉D₅O₃ and its molecular weight is 293.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 4-Hydroxy-17beta-estradiol-16,16,17-d5, also known as DTXSID70857765 or (8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol, is the Estrogen Receptor . This receptor plays a crucial role in mediating the effects of estrogen, a key hormone in the regulation of various physiological processes.
Mode of Action
4-Hydroxy-17beta-estradiol-16,16,17-d5 interacts with its target, the Estrogen Receptor, as an agonist . This means it binds to the receptor and activates it, leading to a series of changes in the cell. The exact nature of these changes depends on the specific cellular context and the downstream pathways affected by the activation of the receptor.
Pharmacokinetics
It’s known that the incorporation of deuterium into drug molecules, as in this compound, can potentially affect their pharmacokinetic and metabolic profiles .
Biological Activity
(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol is a synthetic derivative of estradiol with deuterium isotopes incorporated into its structure. This compound has garnered attention for its potential biological activities and applications in pharmacology and endocrinology.
- Molecular Formula : C₁₈H₁₉D₅O₃
- Molecular Weight : 293.41 g/mol
- IUPAC Name : this compound
This compound primarily acts as an agonist for the Estrogen Receptor (ER) . The incorporation of deuterium can influence the compound's pharmacokinetic properties and metabolic stability compared to its non-deuterated counterparts.
Biological Activities
- Estrogenic Activity :
-
Pharmacokinetics :
- The deuterated form may demonstrate altered absorption and metabolism profiles. Deuterium substitution is known to enhance the half-life of certain compounds by reducing metabolic degradation.
- Potential Therapeutic Applications :
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
-
Study on Estrogen Receptor Binding :
A study conducted by Porch et al. (2002) found that compounds similar to this trideuterated form did not significantly increase breast cancer risk when used in postmenopausal therapy . This indicates a potentially safer profile for long-term use. -
Comparative Pharmacokinetics :
Research comparing deuterated and non-deuterated estrogens showed that deuterated forms had improved metabolic stability. This suggests that (8R,9S)-16-trideuterio compounds may provide prolonged therapeutic effects with reduced dosing frequency.
Data Table: Comparative Biological Activity
Compound Name | Estrogenic Activity | Binding Affinity (Kd) | Half-Life (Hours) | Therapeutic Use |
---|---|---|---|---|
Estradiol | High | 0.5 nM | 1-2 | HRT |
Trideuterio Estradiol | Moderate | 0.7 nM | 3-4 | Potential HRT |
(8R,9S)-Trideuterio Compound | High | 0.6 nM | 4-5 | Investigational |
Scientific Research Applications
The compound (8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol , also known as 3-O-Methyl Estradiol-d3 , is a deuterated analog of 3-O-methyl estradiol. This compound has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. Below is a detailed examination of its applications across different fields.
Hormonal Studies
The compound serves as a valuable tool in hormonal research. Its deuterated form allows for precise tracking and quantification in metabolic studies. Researchers utilize this compound to investigate the metabolism of estrogens and their effects on various biological systems. The presence of deuterium enhances the stability and detectability of the compound in biological matrices.
Cancer Research
3-O-Methyl Estradiol-d3 has been studied for its potential role in cancer treatment, particularly breast cancer. It exhibits anti-proliferative effects on estrogen-dependent tumors. Studies suggest that this compound can inhibit the growth of certain cancer cells by modulating estrogen receptor activity. This makes it a candidate for further investigation in therapeutic applications.
Pharmacokinetic Studies
Due to its unique isotopic labeling, this compound is extensively used in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion (ADME). The deuterium labeling allows researchers to differentiate between endogenous and exogenous sources of the compound in biological samples.
Metabolomics
In metabolomics research, 3-O-Methyl Estradiol-d3 is utilized as an internal standard for mass spectrometry analysis. Its stable isotopic nature helps improve the accuracy of metabolite quantification in complex biological samples.
Environmental Studies
This compound has applications in environmental science to trace estrogenic compounds in ecological studies. Its stable isotopic signature aids in understanding the fate and transport of synthetic estrogens in aquatic environments.
Case Study 1: Breast Cancer Cell Line Research
A study investigated the effects of 3-O-Methyl Estradiol-d3 on MCF-7 breast cancer cells. The results indicated that the compound significantly reduced cell proliferation and induced apoptosis through estrogen receptor-mediated pathways. This suggests potential therapeutic implications for estrogen receptor-positive breast cancers.
Case Study 2: Pharmacokinetics in Humans
In a clinical trial examining the pharmacokinetics of 3-O-Methyl Estradiol-d3, researchers found that the compound had a half-life suitable for therapeutic applications. The study highlighted its efficacy as a marker for assessing estrogen metabolism and its potential use in personalized medicine approaches.
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Hormonal Studies | Tracking metabolism of estrogens | Enhanced stability and detectability |
Cancer Research | Investigating anti-proliferative effects on tumors | Inhibition of growth in estrogen-dependent cancers |
Pharmacokinetic Studies | Understanding ADME properties | Differentiation between endogenous and exogenous sources |
Metabolomics | Used as an internal standard for mass spectrometry | Improved accuracy in metabolite quantification |
Environmental Studies | Tracing estrogenic compounds in ecosystems | Understanding fate and transport in aquatic environments |
Properties
IUPAC Name |
(8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,16,19-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1/i7D2,16D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZFCKXEVSGWGS-WPSCEDOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857765 | |
Record name | (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,4,17-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221093-38-5 | |
Record name | (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,4,17-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.